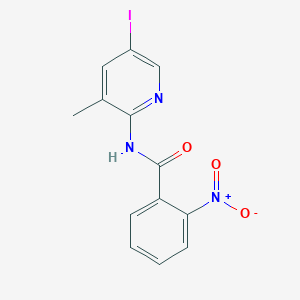![molecular formula C18H17BrCl2N2O2 B3616551 1-[(2-bromo-4-chlorophenoxy)acetyl]-4-(3-chlorophenyl)piperazine](/img/structure/B3616551.png)
1-[(2-bromo-4-chlorophenoxy)acetyl]-4-(3-chlorophenyl)piperazine
Übersicht
Beschreibung
1-[(2-bromo-4-chlorophenoxy)acetyl]-4-(3-chlorophenyl)piperazine, also known as BCP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BCP belongs to the class of piperazine derivatives and has been studied for its ability to modulate various biological pathways.
Wirkmechanismus
The mechanism of action of 1-[(2-bromo-4-chlorophenoxy)acetyl]-4-(3-chlorophenyl)piperazine involves its ability to modulate various biological pathways. This compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress and inflammation. This compound also inhibits the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce oxidative stress and inflammation, which are key factors in the development of various diseases. This compound has also been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(2-bromo-4-chlorophenoxy)acetyl]-4-(3-chlorophenyl)piperazine in lab experiments is its ability to modulate various biological pathways. This allows researchers to study the effects of this compound on different diseases and biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe and effective doses of this compound for therapeutic applications.
Zukünftige Richtungen
1. Further studies are needed to determine the efficacy of 1-[(2-bromo-4-chlorophenoxy)acetyl]-4-(3-chlorophenyl)piperazine in the treatment of various diseases such as cancer, inflammation, and neurological disorders.
2. Studies are needed to determine the optimal dose and duration of this compound treatment for therapeutic applications.
3. Research is needed to understand the mechanism of action of this compound in different biological processes.
4. Studies are needed to determine the potential side effects of this compound and its long-term effects on health.
In conclusion, this compound is a promising compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been shown to modulate various biological pathways and has been studied for its potential applications in cancer, inflammation, and neurological disorders. Further studies are needed to determine the safe and effective doses of this compound for therapeutic applications and to understand its mechanism of action in different biological processes.
Wissenschaftliche Forschungsanwendungen
1-[(2-bromo-4-chlorophenoxy)acetyl]-4-(3-chlorophenyl)piperazine has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrCl2N2O2/c19-16-11-14(21)4-5-17(16)25-12-18(24)23-8-6-22(7-9-23)15-3-1-2-13(20)10-15/h1-5,10-11H,6-9,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPQLUGXAPIYIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)COC3=C(C=C(C=C3)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrCl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-phenyl-N-(3-pyridinylmethyl)-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3616471.png)
![1-(3-chlorophenyl)-4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B3616482.png)
![N-[({4-[4-(2-furoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]-3-phenylacrylamide](/img/structure/B3616487.png)
![methyl N-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B3616488.png)

![2-(5-{[(4-acetylphenyl)amino]sulfonyl}-4-chloro-2-methylphenoxy)acetamide](/img/structure/B3616515.png)


![5-[(4-tert-butylphenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B3616528.png)
![4-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-3-nitrobenzamide](/img/structure/B3616532.png)
![2-[(5-{[(4-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B3616539.png)

![3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B3616577.png)
![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2,4-dimethylbenzamide](/img/structure/B3616582.png)